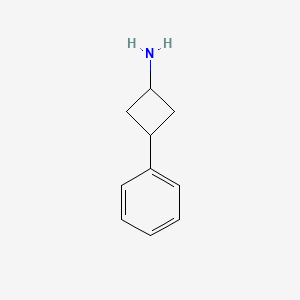

3-Phenylcyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereocontrolled Synthesis of 3-Phenylcyclobutane Derivatives

Abstract

The cyclobutane motif, particularly with aryl substitution, represents a critical structural element in medicinal chemistry, materials science, and natural product synthesis.[1][2][3] Its inherent ring strain provides unique conformational properties and serves as a versatile synthetic handle for further transformations.[4][5] However, the construction of these four-membered rings with precise control over stereochemistry remains a significant synthetic challenge.[3][6] This guide provides a comprehensive overview of modern and classical strategies for the stereocontrolled synthesis of 3-phenylcyclobutane derivatives. We will delve into the mechanistic underpinnings of key methodologies, including photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and organocatalytic approaches, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds in their work.

The Strategic Importance of Stereocontrolled Cyclobutane Synthesis

The precise three-dimensional arrangement of substituents on a cyclobutane ring dictates its biological activity and material properties. For instance, diaryl-substituted cyclobutanes are core structures in a number of biologically active natural products with potent in vitro cytotoxicity against cancer cell lines.[7] The stereochemical complexity and fluxional nature of the cyclobutane ring system necessitate synthetic methods that can install multiple stereocenters with high fidelity.[3] This guide focuses on methodologies that achieve high levels of diastereoselectivity and enantioselectivity, which are paramount for the development of single-isomer pharmaceutical agents.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 3-phenylcyclobutane derivatives can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Photochemical [2+2] Cycloaddition: A Cornerstone Approach

The [2+2] photocycloaddition of alkenes is arguably the most direct and widely used method for constructing cyclobutane rings.[8][9][10][11] The reaction involves the excitation of an alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate, allowing for the formation of two new carbon-carbon bonds.

Causality of Stereocontrol:

-

Regioselectivity: In the cycloaddition of styrenes (phenyl-substituted alkenes) with enones, the regiochemistry is governed by the stability of the 1,4-diradical intermediate. The "head-to-head" or "head-to-tail" orientation is determined by the placement of radical-stabilizing groups (like phenyl) and electron-withdrawing/donating groups.[12]

-

Diastereoselectivity: The stereochemistry of the starting alkene is often retained in the product, particularly in concerted or rapid-stepwise reactions. For intramolecular reactions, the tether length and geometry provide excellent stereocontrol.[4][9] In intermolecular reactions, chiral templates or auxiliaries can be employed to direct the facial selectivity of the approaching alkene.[13][14]

-

Enantioselectivity: Achieving high enantioselectivity in photocycloadditions is challenging but can be accomplished through the use of chiral photosensitizers, chiral catalysts, or supramolecular control with a chiral template.[14][15]

Workflow: General Approaches in Photochemical [2+2] Cycloaddition

Caption: Decision workflow for photochemical cyclobutane synthesis.

Transition-Metal-Catalyzed Strategies: Efficiency and Versatility

Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of cyclobutanes with high stereocontrol, often under milder conditions than photochemical methods.[16][17]

Key Approaches:

-

Catalytic [2+2] Cycloadditions: Copper and rhodium complexes have been developed to catalyze the formal [2+2] cycloaddition of styrenes with activated alkenes.[7] The use of chiral ligands, such as bisoxazolines (BOX), allows for the reaction to proceed with high enantioselectivity. The proposed mechanism often involves the formation of a metal-bound intermediate that controls the orientation of the substrates, guiding the stereochemical outcome.[7]

-

C-H Functionalization/Cross-Coupling: An innovative approach involves the functionalization of a pre-formed cyclobutane or cyclobutene ring.[18] For example, rhodium-catalyzed asymmetric carbometallation of cyclobutenes with arylboronic acids can introduce a phenyl group with high stereocontrol, leading to chiral, multi-substituted cyclobutanes.[19] This method is highly modular, allowing for diverse derivatives to be synthesized from a common intermediate.

-

Ring-Opening of Strained Precursors: The strain-release-driven ring-opening of bicyclo[1.1.0]butanes (BCBs) with various reagents, catalyzed by transition metals, provides a powerful entry to 1,3-disubstituted cyclobutanes.[20][21][22] The diastereoselectivity of these reactions can be exceptionally high, often yielding a single diastereomer.

Mechanism: Copper-Catalyzed Asymmetric [2+2] Cycloaddition

Caption: Catalytic cycle for Cu-catalyzed diarylcyclobutane synthesis.[7]

Organocatalysis: A Metal-Free Paradigm

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based systems for stereoselective synthesis.[5][23] For cyclobutane synthesis, the primary activation modes involve the formation of transient, nucleophilic enamines or electrophilic iminium ions from α,β-unsaturated aldehydes or ketones.

Causality of Stereocontrol: The chiral amine catalyst (often a diarylprolinol silyl ether derivative) creates a sterically defined environment.[23][24] When the catalyst forms an enamine or iminium ion with the substrate, one face of the reactive species is shielded by the bulky groups of the catalyst. This forces the second reactant to approach from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.[23] These reactions can create multiple stereocenters with excellent diastereo- and enantioselectivity in a single step.[24][25]

Comparative Analysis of Key Methodologies

The selection of a synthetic strategy depends on a trade-off between substrate scope, operational simplicity, and achievable stereoselectivity. The following table summarizes the general characteristics of the discussed approaches.

| Methodology | Activation | Typical Conditions | Advantages | Limitations | Key References |

| Photochemical [2+2] | UV or Visible Light | Low Temp (-78 to 25 °C) | Direct, high atom economy for dimers, access to complex cage structures. | Often requires specialized equipment, can have regioselectivity issues, enantiocontrol is challenging. | [8],[10],[11] |

| Transition-Metal Cat. | Cu, Rh, Pd, Ni, etc. | Mild (0 to 80 °C) | High efficiency & selectivity (dr & ee), broad substrate scope, modular. | Catalyst cost/toxicity, sensitivity to air/moisture, ligand synthesis required. | [7],[19],[22] |

| Organocatalysis | Chiral Amines | Mild (-20 to 25 °C) | Metal-free, environmentally benign, high enantioselectivity, operationally simple. | Can require higher catalyst loadings, substrate scope can be limited to activated systems. | [26],[5],[23] |

| Ring Contraction | Thermal/Chemical | Variable | Novel transformation, excellent transfer of chirality from precursor. | Multi-step precursor synthesis required, limited to specific substrate classes. | [6],[27],[28] |

Featured Experimental Protocols

To provide actionable insights, we present a representative protocol for a transition-metal-catalyzed stereoselective synthesis.

Protocol: Copper-Catalyzed Diastereoselective and Enantioselective [2+2] Cyclization

(Adapted from a reported procedure for the synthesis of diaryl-substituted cyclobutanes)[7]

Objective: To synthesize an optically active diaryl-substituted cyclobutane via a copper-catalyzed [2+2] cycloaddition of an arylmethylidenemalonate with a styrene derivative.

Materials:

-

Copper(II) bromide (CuBr₂)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Chiral Bisoxazoline (BOX) ligand (e.g., (S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))

-

Arylmethylidenemalonate (Substrate 1)

-

Styrene derivative (Substrate 2)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Molecular Sieves (5 Å)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (in situ):

-

To an oven-dried Schlenk flask under an inert atmosphere, add CuBr₂ (0.02 mmol, 10 mol%) and the chiral BOX ligand (0.024 mmol, 12 mol%).

-

Add anhydrous DCM (1.0 mL) and stir the resulting suspension.

-

Add AgSbF₆ (0.04 mmol, 20 mol%) to the mixture. Stir at room temperature for 1 hour. The color change indicates the formation of the active Cu(II)-BOX complex.

-

-

Reaction Assembly:

-

Add 5 Å molecular sieves (~25 mg) to the catalyst mixture.

-

Add the arylmethylidenemalonate (Substrate 1, 0.2 mmol, 1.0 equiv).

-

Add the styrene derivative (Substrate 2, 0.4 mmol, 2.0 equiv).

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours), monitoring by TLC or GC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, filter the mixture through a pad of celite or silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclobutane product.

-

-

Analysis:

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Trustworthiness Note: This protocol describes a self-validating system. The high diastereo- and enantioselectivity observed are direct consequences of the chiral catalyst's ability to orchestrate the approach of the two substrates, validating the effectiveness of the chosen ligand and metal combination.

Conclusion and Future Outlook

The stereocontrolled synthesis of 3-phenylcyclobutane derivatives has advanced significantly, moving from classical photochemical methods to highly efficient and selective catalytic protocols. Transition-metal catalysis and organocatalysis now offer robust platforms for constructing these valuable motifs with excellent control over multiple stereocenters.[5][7]

Future research will likely focus on expanding the substrate scope to include less activated alkenes, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and applying these methods to the synthesis of increasingly complex natural products and pharmaceutical targets.[1][2] The continued development of novel ring-forming strategies, such as the stereospecific contraction of larger rings, promises to open new avenues for accessing unprecedented cyclobutane architectures.[27][29]

References

- 1. Recent advances in the total synthesis of cyclobutane-containing natural products | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions - American Chemical Society [acs.digitellinc.com]

- 14. benchchem.com [benchchem.com]

- 15. Cyclobutane synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes | Department of Chemistry [chem.ox.ac.uk]

- 20. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A highly diastereo- and enantioselective synthesis of multisubstituted cyclopentanes with four chiral carbons by the organocatalytic domino Michael-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. irep.ntu.ac.uk [irep.ntu.ac.uk]

The Phenylcyclobutylamine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylcyclobutylamine scaffold represents a fascinating and evolving chapter in medicinal chemistry. Initially identified for its potent monoamine oxidase (MAO) inhibitory activity, this structural motif has since demonstrated a versatile pharmacological profile, prompting investigations into its potential for a range of central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive overview of the discovery and history of phenylcyclobutylamine compounds, delving into their synthesis, mechanism of action, structure-activity relationships, and the trajectory of their development from early enzymatic inhibitors to potential therapeutics for complex neurological conditions.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel CNS-active agents is a continuous endeavor in drug discovery, driven by the profound unmet medical needs in neurology and psychiatry. The discovery of small molecules capable of modulating key enzymatic and receptor systems in the brain has historically paved the way for therapeutic breakthroughs. The story of phenylcyclobutylamine compounds begins in the broader context of research into monoamine oxidase inhibitors (MAOIs), a class of drugs that revolutionized the treatment of depression in the mid-20th century.[1][2]

The Genesis: Discovery of 1-Phenylcyclobutylamine as a Novel MAO Inactivator

The seminal discovery that brought the phenylcyclobutylamine moiety to the forefront of neuropharmacology occurred in 1986. Researchers identified 1-phenylcyclobutylamine (PCBA) as the first in a new class of monoamine oxidase inactivators.[3] This finding was significant as it introduced a novel chemical scaffold with a distinct mechanism of action.

Subsequent studies revealed that PCBA acts as a time-dependent, irreversible inactivator of MAO.[3] The proposed mechanism involves a one-electron oxidation of the amine to a radical cation, followed by the homolytic cleavage of the cyclobutane ring. This process ultimately leads to the covalent attachment of the inhibitor to the flavin cofactor of the enzyme.[3]

Early Mechanistic Insights

The initial research on PCBA provided critical insights into its interaction with MAO. For every molecule of PCBA that leads to the irreversible inactivation of the enzyme, approximately 325 molecules are processed as substrates, highlighting a dual character of the compound.[3] The primary metabolite formed is 2-phenyl-1-pyrroline, which is subsequently oxidized to 3-benzoylpropanal and 3-benzoylpropionic acid.[3] This detailed mechanistic understanding laid the groundwork for future structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

Chemical Synthesis: Building the Phenylcyclobutylamine Core

The synthesis of the phenylcyclobutylamine scaffold and its derivatives is a critical aspect of its development. Various synthetic routes have been explored to access the core structure and to introduce diverse substitutions on both the phenyl and cyclobutane rings, as well as the amine functionality.

Representative Synthetic Protocol: Synthesis of 1-Phenylcyclobutylamine

A common approach to the synthesis of 1-phenylcyclobutylamine involves the following key steps:

-

Formation of Phenylcyclobutanecarbonitrile: This can be achieved through the reaction of a suitable phenylacetonitrile derivative with 1,3-dibromopropane in the presence of a strong base.

-

Reduction of the Nitrile: The resulting nitrile is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 1-Phenylcyclobutylamine

-

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

-

To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C.

-

Allow the reaction to stir for 30 minutes to form the corresponding carbanion.

-

Slowly add 1,3-dibromopropane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 1-phenylcyclobutanecarbonitrile.

-

-

Step 2: Reduction to 1-Phenylcyclobutylamine

-

Carefully add a solution of 1-phenylcyclobutanecarbonitrile in dry ether to a suspension of lithium aluminum hydride in dry ether at 0 °C.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting aluminum salts and extract the filtrate with ether.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by distillation or chromatography to obtain 1-phenylcyclobutylamine.

-

Figure 1: General synthetic scheme for 1-phenylcyclobutylamine.

Beyond MAO Inhibition: The Pharmacological Evolution

While the initial discovery centered on MAO inhibition, the unique structural features of the phenylcyclobutylamine core prompted broader investigations into its potential as a privileged scaffold for other CNS targets. The rigid, three-dimensional nature of the cyclobutane ring offers a distinct advantage in drug design, allowing for precise spatial orientation of pharmacophoric groups. This has led to the exploration of phenylcyclobutylamine derivatives for a variety of neurological and psychiatric conditions.

The development of related compounds, such as 1-phenylcyclohexylamine analogues, provided early indications of the therapeutic potential beyond MAO inhibition. Studies on these compounds revealed significant anticonvulsant activity in preclinical models, suggesting a potential role in the treatment of epilepsy.[4] This shift in focus marked a pivotal point in the history of this chemical class, opening up new avenues for drug development.

Structure-Activity Relationships (SAR)

The exploration of SAR has been crucial in understanding how modifications to the phenylcyclobutylamine scaffold influence its pharmacological activity. Key areas of modification include:

-

Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can significantly impact potency and selectivity for different biological targets.

-

Cycloalkyl Ring Modification: Altering the size of the cycloalkyl ring (e.g., cyclopentyl, cyclohexyl) can influence binding affinity and pharmacokinetic properties.

-

Amine Substitution: Modification of the amine group (e.g., N-alkylation, incorporation into a heterocyclic ring) can modulate activity and selectivity.

| Compound | Modification | Observed Activity | Reference |

| 1-Phenylcyclobutylamine | Parent Compound | MAO Inactivator | [3] |

| 1-Phenylcyclohexylamine Analogues | Ring Expansion | Anticonvulsant Activity | [4] |

Table 1: Summary of key structure-activity relationships.

Therapeutic Potential in CNS Disorders

The unique pharmacological profile of phenylcyclobutylamine derivatives has positioned them as promising candidates for the treatment of various CNS disorders.

Epilepsy

The anticonvulsant properties observed in early studies with related analogues have spurred interest in developing phenylcyclobutylamine-based therapies for epilepsy.[4] The mechanism of action is thought to involve the modulation of ion channels and neurotransmitter systems implicated in seizure generation and propagation.

Neurodegenerative Diseases

The initial discovery of PCBA as an MAO inhibitor has implications for neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where MAO-B and MAO-A, respectively, are implicated in the pathophysiology.[1][2] By inhibiting MAO, these compounds can increase the levels of key neurotransmitters and potentially exert neuroprotective effects by reducing oxidative stress.

Figure 2: Evolution of therapeutic targets for phenylcyclobutylamine compounds.

Future Directions and Conclusion

The journey of phenylcyclobutylamine compounds, from their initial discovery as a novel class of MAO inhibitors to their exploration for a range of CNS disorders, underscores the dynamic nature of drug discovery. The unique structural and pharmacological properties of this scaffold continue to make it an attractive starting point for the design of new therapeutic agents.

Future research in this area will likely focus on:

-

Target Selectivity: Fine-tuning the structure to achieve high selectivity for specific CNS targets, thereby minimizing off-target effects.

-

Pharmacokinetic Optimization: Improving drug-like properties, including bioavailability, metabolic stability, and blood-brain barrier penetration.

-

Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to validate their therapeutic efficacy and safety in humans.

References

- 1. EP2357165A1 - Cyclohexylamine derivative containing phenyl group, and therapeutic agent for diseases accompanied by central nervous system disorders - Google Patents [patents.google.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenylcyclobutan-1-amine: A Prospective Monoamine Oxidase Inhibitor – A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 3-Phenylcyclobutan-1-amine as a promising, yet under-investigated, candidate for monoamine oxidase (MAO) inhibition. While direct empirical data on its activity is not yet prevalent in published literature, strong evidence from structurally analogous compounds, particularly 1-phenylcyclobutylamine, suggests a significant potential for interaction with MAO enzymes. This document is intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale, a plausible synthetic route, and detailed protocols for the experimental and computational evaluation of this compound as a selective MAO inhibitor. The guide is structured to provide both the theoretical framework and the practical methodologies required to explore this novel chemical entity.

Introduction to Monoamine Oxidases (MAOs)

Monoamine oxidases are a family of flavin-containing enzymes bound to the outer mitochondrial membrane.[1][2] They play a critical role in the catabolism of monoamine neurotransmitters and dietary amines.[1] Two distinct isoforms, MAO-A and MAO-B, have been identified, sharing approximately 70% amino acid identity but differing in their tissue distribution, substrate specificity, and inhibitor selectivity.[2]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[3]

-

MAO-B has a higher affinity for phenylethylamine and benzylamine and is targeted for the treatment of neurodegenerative conditions such as Parkinson's disease.[3]

The enzymatic action of MAOs involves the oxidative deamination of their substrates, producing aldehydes, ammonia, and hydrogen peroxide as byproducts.[2] The inhibition of these enzymes leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the therapeutic basis for the use of MAO inhibitors (MAOIs) in various neurological and psychiatric disorders.[4]

The Therapeutic Potential of this compound

While this compound (CAS No. 90874-41-2) is a known chemical entity[5], its biological activity as a monoamine oxidase inhibitor has not been extensively reported. However, a strong rationale for its investigation stems from the established activity of its structural isomer, 1-phenylcyclobutylamine.

Rationale from Structural Analogs

1-Phenylcyclobutylamine has been identified as a potent, time-dependent, irreversible inactivator of monoamine oxidase.[6] Its mechanism is believed to involve a one-electron oxidation to an amine radical cation, leading to the cleavage of the cyclobutane ring and subsequent covalent modification of the flavin cofactor of the enzyme.[6] The structural similarity between 1-phenylcyclobutylamine and this compound suggests that the latter may also serve as a substrate and potential inhibitor of MAO. The key difference lies in the position of the amine group on the cyclobutane ring, which is expected to influence the binding affinity and selectivity towards the MAO-A and MAO-B isoforms.

Structure-Activity Relationship (SAR) Considerations

The general pharmacophore for many MAO inhibitors includes a phenyl ring and an amino group, separated by a carbon chain or a small ring system.[7] The cyclobutane ring in this compound provides a rigid scaffold that may confer a specific orientation within the active site of the MAO enzymes, potentially leading to high affinity and selectivity. The selectivity for MAO-A versus MAO-B is often influenced by the substitution pattern on the aromatic ring and the nature of the amine-containing moiety.[8] For instance, in a series of 2-arylallylamines, hydroxyl substitution on the phenyl ring favored MAO-A inhibition, while a 4-methoxy group led to selective MAO-B inhibitors.[8]

Synthesis of this compound

A plausible and efficient synthetic route to this compound proceeds via a two-step sequence starting from the commercially available 3-phenylcyclobutanone.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-Phenylcyclobutanone Oxime

-

To a solution of 3-phenylcyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-Phenylcyclobutanone Oxime to this compound

This reduction can be achieved through various methods, including catalytic hydrogenation or with a chemical reducing agent.

Method A: Catalytic Hydrogenation

-

Dissolve the 3-phenylcyclobutanone oxime (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Method B: Lithium Aluminum Hydride (LAH) Reduction

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-phenylcyclobutanone oxime (1.0 eq) in anhydrous THF to the LAH suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired amine.

Computational Assessment of MAO-A and MAO-B Inhibition

In the absence of experimental data, molecular docking can provide valuable insights into the potential binding modes and affinities of this compound with the two MAO isoforms.

In Silico Docking Protocol

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 52784-31-3 | 3-Phenylcyclobutanone | Aryls | Ambeed.com [ambeed.com]

- 3. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) [beilstein-journals.org]

- 5. chemscene.com [chemscene.com]

- 6. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the pharmacology of 3-Phenylcyclobutan-1-amine

An In-depth Technical Guide on the Pharmacology of Phenylcyclobutanamine Derivatives, with a Focus on 1-Phenylcyclobutylamine

Introduction

3-Phenylcyclobutan-1-amine is an intriguing molecule within the broader class of phenylcycloalkylamines, a group of compounds known for their diverse pharmacological activities. While direct and extensive pharmacological data on this compound itself is limited in publicly accessible literature, a comprehensive understanding can be constructed by examining its synthesis, chemical properties, and the well-documented pharmacology of its close structural isomer, 1-Phenylcyclobutylamine (PCBA). This guide will delve into the known pharmacology of PCBA as a powerful case study, explore the synthetic pathways relevant to this compound, and discuss the potential pharmacological landscape for this class of compounds, providing a foundational resource for researchers and drug development professionals.

Part 1: Synthesis and Chemical Properties

The synthesis of phenylcyclobutanamines is a critical aspect of their study, enabling access to these compounds for pharmacological evaluation. The parent molecule, this compound, is characterized by the molecular formula C₁₀H₁₃N and a molecular weight of approximately 147.22 g/mol .[1][2]

Synthetic Pathways

A common and logical route to this compound proceeds through the corresponding ketone, 3-phenylcyclobutanone. This ketone can then be converted to the amine via reductive amination.

Step-by-Step Protocol: Reductive Amination of 3-Phenylcyclobutanone

-

Reaction Setup: In a round-bottom flask, dissolve 3-phenylcyclobutanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).

-

Reducing Agent: Carefully add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred for their selectivity in reducing the intermediate imine over the ketone starting material. Add the reducing agent portion-wise at 0°C to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the ketone starting material.

-

Workup: Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until the pH is acidic. This will decompose any remaining reducing agent.

-

Extraction: Basify the aqueous solution with a strong base (e.g., 6M NaOH) to a pH > 12. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Biocatalytic approaches, such as the use of transaminases, have also emerged as a greener alternative for the synthesis of chiral amines from their corresponding prochiral ketones.[3][4] This method offers the potential for high stereoselectivity, which is often crucial for pharmacological activity.

Part 2: Pharmacology of 1-Phenylcyclobutylamine (PCBA) - A Key Isomer

The most detailed pharmacological information for a compound in this immediate structural class comes from studies on 1-Phenylcyclobutylamine (PCBA). This isomer has been identified as a potent inactivator of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters.[5]

Mechanism of Action: Monoamine Oxidase Inactivation

PCBA functions as both a substrate and a time-dependent, irreversible inactivator of monoamine oxidase.[5] This dual activity is a hallmark of certain classes of enzyme inhibitors and provides deep insight into the catalytic mechanism of MAO.

The proposed mechanism involves a one-electron oxidation of the PCBA amine by the flavin cofactor within the MAO active site. This generates an amine radical cation. The high strain of the cyclobutane ring facilitates a homolytic cleavage, opening the ring to form a new radical intermediate. This intermediate then faces a critical branch point, as illustrated in the diagram below.

Caption: Proposed mechanism of MAO inactivation by 1-Phenylcyclobutylamine (PCBA).

This mechanistic understanding is crucial as it highlights the chemical reactivity endowed by the strained cyclobutane ring when subjected to enzymatic oxidation. The partitioning between product formation and enzyme inactivation is a key characteristic of such inhibitors. For PCBA, it has been shown that for every molecule that leads to inactivation, approximately 325 molecules are converted to the product, 2-phenyl-1-pyrroline.[5]

Pharmacodynamics and Metabolism

The pharmacodynamic effect of PCBA is the progressive and irreversible inhibition of MAO. This would be expected to increase the synaptic concentrations of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

The metabolism of PCBA is directly linked to its mechanism of action. The initial enzymatic product is 2-phenyl-1-pyrroline. This compound is further metabolized by MAO, likely after hydrolysis to gamma-aminobutyrophenone, to produce 3-benzoylpropanal. This aldehyde is then non-enzymatically oxidized to 3-benzoylpropionic acid by hydrogen peroxide, a byproduct of the MAO catalytic cycle.[5]

Part 3: Potential Pharmacology of this compound

Potential as a Monoamine Reuptake Inhibitor

The general structure of a phenyl group connected by a short linker to an amine is a common pharmacophore in monoamine reuptake inhibitors. For instance, analogs of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol have been studied as potent norepinephrine transporter inhibitors.[6] The spatial arrangement of the phenyl ring and the amine group in this compound could allow it to fit into the binding sites of monoamine transporters (SERT, NET, DAT). The cis and trans isomers of this compound would likely exhibit different potencies and selectivities, making stereoselective synthesis and evaluation a critical step.

Potential as an NMDA Receptor Antagonist

Other phenylcycloalkylamines, notably phencyclidine (PCP) and its analog 1-phenylcyclohexylamine, are well-known N-methyl-D-aspartate (NMDA) receptor antagonists.[7] These compounds act as non-competitive antagonists by binding within the ion channel of the receptor. While the cyclobutane ring is smaller than the cyclohexane ring of these compounds, the possibility of NMDA receptor activity cannot be ruled out and warrants investigation.

Part 4: Future Research Directions and Experimental Protocols

To elucidate the pharmacology of this compound, a systematic approach is necessary. The following experimental workflows are proposed as a starting point for researchers.

Workflow for Pharmacological Characterization

Caption: A streamlined workflow for the pharmacological evaluation of this compound.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine if this compound inhibits MAO-A or MAO-B activity.

-

Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or luciferin-based probe), test compound (this compound), known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the MAO enzyme (A or B) to a reaction buffer. c. Add the test compound or control and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding. d. Initiate the reaction by adding the substrate. e. Measure the production of the fluorescent or luminescent product over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

While the pharmacology of this compound remains to be fully characterized, its structural relationship to the potent monoamine oxidase inactivator 1-Phenylcyclobutylamine provides a strong rationale for its investigation. The strained cyclobutane ring, coupled with the phenyl and amine functionalities, presents a unique chemical scaffold with the potential to interact with key neurological targets, including monoamine oxidases and transporters. The synthetic accessibility of this compound, combined with modern pharmacological screening platforms, paves the way for future studies that will undoubtedly uncover its therapeutic potential. This guide serves as a foundational document, synthesizing the available knowledge and providing a clear roadmap for the scientific community to explore this promising area of medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 90874-41-2 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stereoselective Synthesis of cis- and trans-3-Phenylcyclobutan-1-amine

Abstract

The 1,3-disubstituted cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer conformational rigidity and improved pharmacological properties to drug candidates.[1] 3-Phenylcyclobutan-1-amine, in particular, serves as a critical building block for a range of therapeutics. Control over the cis and trans stereochemistry is paramount, as the spatial orientation of the phenyl and amine substituents dictates biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the core synthetic strategies for accessing both cis- and trans-isomers of this compound, focusing on the underlying principles of stereocontrol, detailed experimental protocols, and methods for isomer separation and characterization.

Introduction: The Strategic Importance of 1,3-Disubstituted Cyclobutanes

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a sought-after structural unit in drug design.[1] Its rigid, puckered three-dimensional shape allows medicinal chemists to orient pharmacophoric groups in well-defined spatial vectors, which can enhance binding affinity to biological targets.[2] Replacing flexible alkyl chains or planar aromatic rings with a 1,3-disubstituted cyclobutane scaffold can lead to significant improvements in metabolic stability, aqueous solubility, and oral bioavailability.[1][3]

The synthesis of this compound isomers presents a classic challenge in stereoselective synthesis. The ability to selectively produce either the cis or trans isomer is crucial, as they often exhibit distinct biological profiles. This guide is designed for researchers and drug development professionals, offering field-proven insights into the causal mechanisms behind stereoselective transformations and providing robust, reproducible protocols.

Core Synthetic Strategy: A Convergent Approach via 3-Phenylcyclobutanone

The most versatile and widely adopted strategy for synthesizing both isomers of this compound employs a convergent approach, wherein the key intermediate, 3-phenylcyclobutanone , is first synthesized and subsequently converted to the target amines. This allows for the divergent synthesis of the cis and trans isomers from a common precursor.

Synthesis of the Key Intermediate: 3-Phenylcyclobutanone

The synthesis of 3-phenylcyclobutanone is typically achieved via a [2+2] cycloaddition reaction. A common industrial route involves the reaction of a ketene precursor, derived from phenylacetyl chloride, with ethylene.

Protocol 1: Preparation of 3-Phenylcyclobutanone

-

Preparation of Phenylacetyl Chloride: Phenylacetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield phenylacetyl chloride.[4][5]

-

Ketene Formation and Cycloaddition: Phenylacetyl chloride is treated with a non-nucleophilic base, such as triethylamine (Et₃N), in situ to generate phenylketene. This highly reactive intermediate immediately undergoes a [2+2] cycloaddition with ethylene gas under pressure.

-

Hydrolysis: The resulting cycloadduct is hydrolyzed under aqueous acidic or basic conditions to afford 3-phenylcyclobutanone.[3]

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-phenylcyclobutanone.[6]

Stereoselective Conversion to Amines: The Decisive Step

The conversion of 3-phenylcyclobutanone to the desired amine is the critical stereodetermining stage of the synthesis. The choice of methodology and reaction conditions dictates the resulting cis:trans isomer ratio.

Strategy A: Reductive Amination

Reductive amination is a powerful one-pot method for converting ketones into amines.[7] The process involves the initial formation of an iminium ion intermediate, which is then reduced by a hydride reagent. The stereochemical outcome is governed by the direction of hydride attack on the iminium intermediate.

Causality of Stereoselection: The puckered cyclobutane ring exists in rapid equilibrium between two conformations. The phenyl group preferentially occupies an equatorial position to minimize steric strain.

-

Kinetic Control (cis-Product Favored): Hydride attack generally occurs from the face anti to the bulky phenyl group (the less sterically hindered face).[8] This pathway, known as axial attack in cyclohexanone systems, leads to the formation of the cis-isomer as the major kinetic product. Milder reducing agents and lower temperatures tend to favor this outcome.

-

Thermodynamic Control (trans-Product Favored): The trans-isomer, where both the phenyl and amino groups can adopt pseudo-equatorial positions, is the thermodynamically more stable product. If the reaction conditions allow for equilibration of the iminium ion or the product mixture, the trans-isomer will be favored.

Protocol 2: Reductive Amination of 3-Phenylcyclobutanone

-

Reaction Setup: To a solution of 3-phenylcyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Note: NaBH₃CN is preferred as it selectively reduces the iminium ion over the ketone starting material.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or GC-MS.

-

Work-up: Quench the reaction by adding aqueous HCl. Wash the aqueous layer with diethyl ether to remove unreacted ketone. Basify the aqueous layer with NaOH to pH > 12 and extract the product with dichloromethane.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography.

Strategy B: Oximation and Catalytic Hydrogenation

An alternative strategy involves the conversion of the ketone to an oxime, followed by reduction. Catalytic hydrogenation of the oxime is particularly effective and often highly stereoselective, typically yielding the trans-isomer.

Causality of Stereoselection: During catalytic hydrogenation, the oxime adsorbs onto the surface of the heterogeneous catalyst (e.g., Palladium on Carbon). To minimize steric hindrance, the molecule preferentially adsorbs via the face opposite to the bulky phenyl group. The hydrogen atoms are then delivered from the catalyst surface to the same face, resulting in a syn-addition and leading predominantly to the trans-amine.[9]

Protocol 3: Oximation and Hydrogenation

-

Oxime Formation: Dissolve 3-phenylcyclobutanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine. Heat the mixture at reflux for 2-4 hours. After cooling, pour the mixture into water and extract the oxime product with ethyl acetate. Purify by recrystallization or chromatography.

-

Catalytic Hydrogenation: Dissolve the purified 3-phenylcyclobutanone oxime in ethanol or acetic acid. Add 10 mol% of Palladium on Carbon (10% Pd/C).

-

Hydrogenation: Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and stir vigorously at room temperature for 12-24 hours.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, dissolve the residue in water, basify with NaOH, and extract the product with an organic solvent. Dry the organic layer and concentrate to yield predominantly trans-3-phenylcyclobutan-1-amine.[10]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired isomeric purity and scale of the reaction.

| Method | Primary Product | Typical Diastereomeric Ratio (trans:cis) | Key Advantages | Key Considerations |

| Reductive Amination | Mixture, often cis-enriched | ~30:70 to 50:50 | One-pot procedure; mild conditions. | Often produces mixtures requiring separation; NaBH₃CN is toxic. |

| Oximation/Hydrogenation | trans | >95:5 | High diastereoselectivity for the trans isomer.[11] | Two-step process; requires hydrogenation equipment. |

| Oximation/LiAlH₄ Reduction | Mixture, often cis-enriched | ~40:60 | Strong reducing agent; can reduce other functional groups. | Highly reactive and requires anhydrous conditions; often less selective. |

Isomer Separation and Purification

Since many synthetic routes yield diastereomeric mixtures, efficient separation is critical.

-

Fractional Crystallization: This is a highly effective technique for separating diastereomers on a large scale. The cis and trans amines are converted into salts using a chiral or achiral acid (e.g., tartaric acid, HCl). The resulting diastereomeric salts often have significantly different solubilities in a given solvent system, allowing one to crystallize out preferentially.[12]

-

Column Chromatography: For laboratory-scale separations, flash column chromatography on silica gel is the most common method. The polarity difference between the cis and trans isomers is usually sufficient to allow for separation, although it may require careful optimization of the eluent system.[13] Normal phase HPLC can also be employed for analytical and preparative-scale separations.[14]

Conclusion and Future Outlook

The synthesis of cis- and trans-3-phenylcyclobutan-1-amine is well-established, with reductive amination and the reduction of oximes representing the most reliable and stereochemically predictable routes. The reductive amination pathway provides facile access to mixtures or cis-enriched products under kinetic control, while catalytic hydrogenation of the corresponding oxime is the method of choice for obtaining the trans-isomer with high selectivity. As the demand for enantiopure building blocks continues to grow, future research will likely focus on developing catalytic asymmetric methods that can directly furnish enantiomerically pure versions of each isomer, thereby bypassing the need for classical resolution or chiral auxiliaries.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Available Synple Chem Reagent Cartridges [synplechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Leveraging 3-Phenylcyclobutan-1-amine as a Research Tool in Neuroscience

An Application Guide for Neuroscientists:

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a New Tool for Monoamine System Research

The intricate network of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—governs a vast array of physiological and cognitive processes, including mood, motivation, attention, and motor control. Dysregulation within these systems is a cornerstone of numerous neurological and psychiatric disorders, from depression and ADHD to Parkinson's disease and substance use disorders. Consequently, chemical probes that can selectively modulate the components of these pathways are indispensable tools for both fundamental research and therapeutic development.

3-Phenylcyclobutan-1-amine (CAS: 90874-41-2) is a small molecule with a unique phenylcyclobutylamine scaffold.[1][2] While direct, extensive characterization of this specific molecule is emerging, its structural similarity to other known monoamine reuptake inhibitors, such as the 3,3-diphenylcyclobutylamines, suggests its potential as a potent modulator of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are critical for terminating synaptic transmission by clearing neurotransmitters from the synaptic cleft, making them prime targets for pharmacological intervention.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and utilize this compound. We will move beyond simple procedural lists to offer a self-validating system of protocols, grounded in established methodologies, that will allow for a thorough characterization of this compound's mechanism of action and its potential applications as a neuroscience research tool.

Section 1: Proposed Pharmacological Profile and Mechanism of Action

The central hypothesis for this compound's utility in neuroscience stems from its potential to inhibit monoamine transporters. Structurally related compounds, such as certain 3-phenyl-1-indanamines and tropane analogs, are potent inhibitors of DA, NE, and 5-HT uptake.[4][5] Therefore, the primary aim of initial characterization is to determine the affinity and potency of this compound at each of the three key monoamine transporters.

A compound's selectivity profile dictates its research application. For instance, a highly DAT-selective inhibitor could be a valuable tool for studying cocaine addiction or Parkinson's disease models.[6] Conversely, a compound with a more balanced "triple reuptake inhibitor" (TRI) profile might be investigated for its potential antidepressant effects.[7][8][9]

Table 1: Representative Pharmacological Data for a Hypothetical Monoamine Reuptake Inhibitor

| Target | In Vitro Assay | Parameter | Representative Value | Rationale for Investigation |

| Dopamine Transporter (hDAT) | Radioligand Binding | Kᵢ (nM) | 1 - 50 | High affinity suggests potential for modulating dopaminergic pathways involved in reward, motivation, and motor control.[4] |

| [³H]DA Uptake Inhibition | IC₅₀ (nM) | 1 - 100 | Directly measures the functional blockade of dopamine reuptake, a key mechanism for stimulant and antidepressant drugs.[7] | |

| Norepinephrine Transporter (hNET) | Radioligand Binding | Kᵢ (nM) | 10 - 200 | Affinity for NET is characteristic of many antidepressants and ADHD medications.[10][11] |

| [³H]NE Uptake Inhibition | IC₅₀ (nM) | 20 - 500 | Functional blockade of NE reuptake is crucial for understanding effects on arousal, attention, and mood.[12] | |

| Serotonin Transporter (hSERT) | Radioligand Binding | Kᵢ (nM) | 5 - 150 | Affinity for SERT is the primary mechanism of SSRIs and is critical for studying mood and anxiety disorders.[13] |

| [³H]5-HT Uptake Inhibition | IC₅₀ (nM) | 10 - 300 | Functional blockade of 5-HT reuptake validates the compound's potential to modulate the serotonergic system.[5] | |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | IC₅₀ (µM) | >10 | Determines off-target liability; inhibition of MAO can confound results and has safety implications.[14][15] |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | IC₅₀ (µM) | >10 | Assesses specificity against a key enzyme in dopamine metabolism, relevant for Parkinson's disease research.[14][16] |

Section 2: In Vitro Characterization: Building a Foundational Profile

The first step in evaluating any new compound is a rigorous in vitro assessment. The following protocols are designed to determine the binding affinity and functional potency of this compound at the primary monoamine transporters and to rule out common off-target interactions.

Protocol 2.1: Monoamine Transporter Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of the test compound for DAT, NET, and SERT by measuring its ability to compete with a known high-affinity radioligand.

-

Causality: A high affinity (low Kᵢ value) indicates that the compound binds strongly to the transporter protein. This is the first step in confirming a direct interaction. Using cell lines individually expressing each human transporter ensures that the measured affinity is specific to that target.[17]

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Cell Culture & Membrane Preparation: Culture human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT. Harvest cells and prepare crude membrane fractions by homogenization in ice-cold buffer followed by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]CFT for DAT), and a range of concentrations of this compound. For determining non-specific binding, use a high concentration of a known inhibitor (e.g., GBR 12909 for DAT).

-

Incubation: Incubate the plates at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[17]

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.

Protocol 2.2: Synaptosomal Monoamine Uptake Inhibition Assay

This assay measures the functional potency (IC₅₀) of a compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes, which are resealed nerve terminals containing all the necessary machinery for uptake.

-

Causality: This is a more physiologically relevant assay than simple binding, as it measures the direct functional consequence of transporter interaction—the inhibition of neurotransmitter transport.[17] Using synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT/NET) provides a native protein environment.

Step-by-Step Methodology:

-

Synaptosome Preparation: Dissect the brain region of interest (e.g., rat striatum) and homogenize in ice-cold sucrose buffer. Prepare synaptosomes using differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes in Krebs-Henseleit buffer (KHB) with varying concentrations of this compound for 5-10 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled substrate (e.g., [³H]Dopamine).

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C. The timing is critical to remain within the initial linear phase of uptake.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the radiolabeled neurotransmitter that has been transported into the synaptosomes.

-

Quantification & Analysis: Quantify the radioactivity on the filters using a liquid scintillation counter. Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the log concentration of the compound.

Protocol 2.3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses whether this compound inhibits the activity of MAO-A or MAO-B, which are common off-targets for amine-containing compounds.

-

Causality: MAO enzymes metabolize monoamine neurotransmitters.[14] Inhibition of MAO would increase synaptic neurotransmitter levels through a mechanism independent of transporter blockade, confounding the interpretation of in vivo results. This assay is crucial for establishing the selectivity of the compound.

Step-by-Step Methodology:

-

Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes or human liver microsomes as a source of both.[14]

-

Assay Principle: A common method is a fluorometric assay where the MAO enzyme oxidizes a substrate (like kynuramine or a proprietary substrate), producing hydrogen peroxide (H₂O₂).[15][16][18] A probe molecule then reacts with H₂O₂ in the presence of horseradish peroxidase to generate a fluorescent product.

-

Procedure: a. Pre-incubate the MAO enzyme with varying concentrations of this compound. Include known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[14] b. Initiate the reaction by adding the substrate. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction and add the detection reagents (probe and HRP). e. Measure the fluorescence using a plate reader.

-

Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for both MAO-A and MAO-B. A high IC₅₀ value (>10 µM) typically indicates a low liability for this off-target effect.

Section 3: In Vivo Characterization: From Bench to Behavior

Once an in vitro profile is established, the next critical phase is to assess the compound's effects in living organisms. These protocols explore the behavioral consequences of monoamine transporter inhibition.

Protocol 3.1: Locomotor Activity Assessment in Mice

This is a fundamental behavioral assay to assess the stimulant or sedative properties of a CNS-active compound. Increased locomotion is often correlated with DAT and/or NET inhibition.

-

Causality: Inhibition of DAT and NET increases extracellular levels of dopamine and norepinephrine in motor-related brain circuits, leading to an increase in spontaneous movement. The time course and magnitude of this effect provide initial data on the compound's in vivo potency, duration of action, and brain penetration.[4][6]

Caption: Experimental workflow for locomotor activity assessment.

Step-by-Step Methodology:

-

Habituation: Acclimate mice to the testing room for at least 1 hour. Place each mouse into an individual open-field chamber equipped with infrared beams and allow them to habituate for 30-60 minutes until baseline activity is stable.

-

Administration: Remove the mice, administer the vehicle or various doses of this compound (e.g., via intraperitoneal injection), and immediately return them to the chambers.

-

Data Recording: Record locomotor activity continuously for at least 2 hours. Key measures include total distance traveled, vertical rearing, and stereotypic movements.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to create a time-course of the drug's effect. Compare dose groups to the vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Protocol 3.2: In Vivo Microdialysis

Microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals.

-

Causality: This protocol provides the most direct evidence that the compound engages its target in the brain and produces the expected neurochemical effect.[7] If in vitro data show DAT inhibition, this experiment should demonstrate a dose-dependent increase in extracellular dopamine in a region like the nucleus accumbens or prefrontal cortex. This directly links target engagement to a physiological outcome.

Step-by-Step Methodology:

-

Surgery: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover for several days.

-

Experiment Day: Insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound and continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline concentration and plot over time.

Conclusion

This compound presents an intriguing scaffold for neuroscience research. Based on its structural characteristics, it is poised to be a valuable tool for dissecting the roles of monoamine transporters in health and disease. The systematic application of the protocols outlined in this guide—from in vitro binding and uptake assays to in vivo behavioral and neurochemical analyses—will enable researchers to build a comprehensive pharmacological profile of this compound. This structured, self-validating approach ensures that the data generated is robust and interpretable, paving the way for the confident application of this compound in sophisticated neuroscience research paradigms.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:90874-41-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, monoamine transporter binding properties, and behavioral pharmacology of a series of 3beta-(substituted phenyl)-2beta-(3'-substituted isoxazol-5-yl)tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of trans-3-phenyl-1-indanamines as potential norepinephrine transporter imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurotransmitters: Biogenic Amines (Serotonin, Histamine) – Foundations of Neuroscience [pressbooks.pub]

- 14. criver.com [criver.com]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 16. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 17. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 18. Monoamine Oxidase Assays [cellbiolabs.com]

Application Notes & Protocols: 3-Phenylcyclobutan-1-amine as a Versatile Building Block for Novel Organic Compounds

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a niche structural element, has gained significant traction in modern medicinal chemistry. Its rigid, three-dimensional scaffold offers unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[1][2] Unlike more flexible aliphatic chains, the puckered conformation of the cyclobutane ring can orient substituents in well-defined spatial arrangements, which is critical for optimizing interactions with biological targets.[1] Among the diverse array of cyclobutane-containing building blocks, 3-phenylcyclobutan-1-amine emerges as a particularly valuable precursor for the synthesis of novel organic compounds with therapeutic potential. Its bifunctional nature, featuring a primary amine and a phenyl group, allows for a wide range of chemical modifications, making it a powerful tool for synthetic and medicinal chemists.

This document serves as a comprehensive guide to the application of this compound in the synthesis of advanced intermediates and potential active pharmaceutical ingredients (APIs). We will explore key synthetic transformations, providing detailed, field-proven protocols and elucidating the rationale behind the experimental choices.

Core Synthetic Strategies and Applications

The synthetic utility of this compound is primarily centered around its nucleophilic primary amine. This functional group readily participates in a variety of classical and modern synthetic transformations, enabling its incorporation into a diverse set of molecular architectures. The phenyl group, while less reactive, provides a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions, although this is less commonly explored in initial library synthesis.

A general overview of the synthetic utility of this compound is presented in the workflow diagram below.

Figure 1: Key synthetic transformations of this compound.

Protocol 1: Synthesis of N-(3-phenylcyclobutyl)acetamide - A Model Amide Coupling Reaction

Amide bond formation is arguably the most fundamental and widely utilized reaction in medicinal chemistry. The following protocol details a standard procedure for the acylation of this compound with acetyl chloride.

Rationale: This reaction is a classic example of nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction. Dichloromethane (DCM) is a common inert solvent for this transformation due to its ability to dissolve a wide range of organic compounds.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add triethylamine (1.2 equivalents) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-(3-phenylcyclobutyl)acetamide.

-

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful and versatile method for forming C-N bonds, and it is extensively used to introduce molecular diversity in drug discovery.[3][4] This protocol outlines the reaction of this compound with a representative aldehyde, benzaldehyde, to synthesize a secondary amine.

Rationale: This one-pot reaction proceeds in two main stages. Initially, the primary amine reacts with the aldehyde to form a transient imine or iminium ion intermediate. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), reduces the imine to the corresponding secondary amine.[5][6] STAB is often the preferred reducing agent because it is less reactive towards aldehydes and ketones compared to other borohydrides, thus minimizing side reactions.[6][7]

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of this compound (1.0 equivalent) and benzaldehyde (1.05 equivalents) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) at room temperature, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Addition of Reducing Agent: After stirring for approximately 30 minutes, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over a period of 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes, to obtain the desired N-benzyl-3-phenylcyclobutan-1-amine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Representative Transformations of this compound

| Reaction Type | Electrophile/Reagent | Product Class | Typical Yield | Key Considerations |

| Amide Coupling | Carboxylic Acid Chloride | Amide | >85% | Requires anhydrous conditions and a non-nucleophilic base. |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | 70-90% | The use of a mild reducing agent like STAB is crucial for good yields. |